2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol
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Overview
Description
2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol is a chemical compound with the molecular formula C7H10BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cell signaling, metabolism, and other cellular processes .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, such as altering enzyme activity, influencing signal transduction pathways, and affecting cellular metabolism .
Action Environment
The action, efficacy, and stability of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol typically involves the reaction of 4-bromo-1H-pyrazole with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)acetaldehyde.
Reduction: Formation of 2-(2-(4-hydro-1H-pyrazol-1-yl)ethoxy)ethanol.
Substitution: Formation of 2-(2-(4-amino-1H-pyrazol-1-yl)ethoxy)ethanol.
Scientific Research Applications
2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)ethanol
- 2-(4-bromo-1H-pyrazol-1-yl)acetic acid
- 2-(4-bromo-1H-pyrazol-1-yl)ethylamine
Uniqueness
2-(2-(4-bromo-1H-pyrazol-1-yl)ethoxy)ethanol is unique due to the presence of both a bromine atom and an ethoxyethanol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(4-bromopyrazol-1-yl)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c8-7-5-9-10(6-7)1-3-12-4-2-11/h5-6,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOGKDMQKJUCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCOCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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